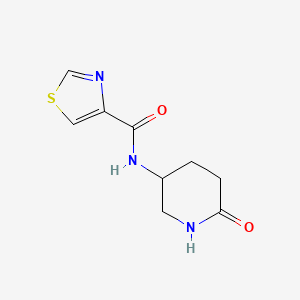

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

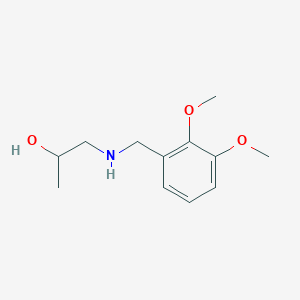

“N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide” is a compound that contains a piperidine ring, a thiazole ring, and a carboxamide group. Piperidine is a common structural motif in many pharmaceuticals and natural products . Thiazole is a heterocyclic compound that is also found in many drugs . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2), which is often involved in forming peptide bonds in proteins.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and thiazole rings in separate steps, followed by the introduction of the carboxamide group. Piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions . Thiazole can be synthesized through the Hantzsch thiazole synthesis or by the reaction of alpha-haloketones and thioamides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiazole rings, along with the carboxamide group. The piperidine ring is a six-membered ring with one nitrogen atom, while the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms . The thiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The piperidine cycle appears in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinonesN-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide could serve as a scaffold for designing novel drugs with improved bioavailability and target specificity .

Mécanisme D'action

The mechanism of action of this compound would depend on its biological targets. Many drugs containing piperidine are active in the central nervous system . Thiazole-containing compounds have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-8-2-1-6(3-10-8)12-9(14)7-4-15-5-11-7/h4-6H,1-3H2,(H,10,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDCJLXPYPQTPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1NC(=O)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)

![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)

![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)

![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)